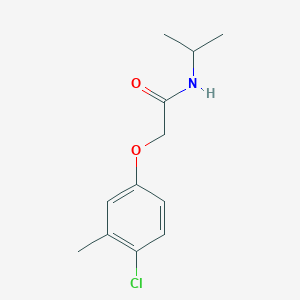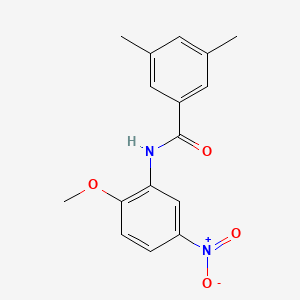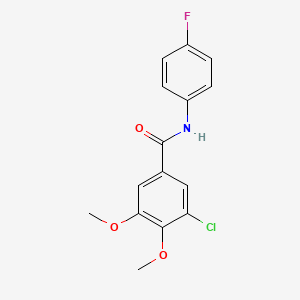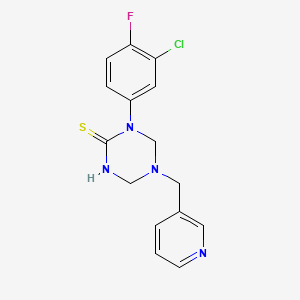
diethyl 1,4-cyclohexanediylbiscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,4-cyclohexanediylbiscarbamate, also known as DEC, is a chemical compound that has been extensively studied for its potential use as an antifilarial drug. Filarial diseases are caused by parasitic worms that are transmitted to humans through the bites of infected mosquitoes. These diseases are a major public health concern in many parts of the world, particularly in tropical and subtropical regions.
Mecanismo De Acción
Diethyl 1,4-cyclohexanediylbiscarbamate works by inhibiting the synthesis of microfilarial proteins, leading to the death of the parasites. It also disrupts the metabolism of the parasites, leading to their death. This compound has also been shown to have immunomodulatory effects, which may contribute to its antifilarial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes in the liver and to decrease the levels of certain lipids in the blood. It has also been shown to have anti-inflammatory effects, which may contribute to its antifilarial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 1,4-cyclohexanediylbiscarbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. It is also relatively inexpensive compared to other antifilarial drugs. However, this compound has some limitations. It has a relatively short half-life in the body, which may limit its effectiveness in some cases. It also has some potential side effects, including gastrointestinal upset and allergic reactions.
Direcciones Futuras
There are several potential future directions for research on diethyl 1,4-cyclohexanediylbiscarbamate. One area of research is the development of new formulations of this compound that can improve its effectiveness and reduce its potential side effects. Another area of research is the development of new drugs that target different stages of the filarial life cycle, including the adult worms. Additionally, research is needed to better understand the immunomodulatory effects of this compound and how they contribute to its antifilarial activity. Finally, research is needed to develop new strategies for the prevention and control of filarial diseases, including the development of new insecticides to reduce the transmission of the parasites.
Métodos De Síntesis
Diethyl 1,4-cyclohexanediylbiscarbamate can be synthesized through a variety of methods, including the reaction of diethyl carbonate with 1,4-cyclohexanediamine in the presence of a catalyst. Other methods include the reaction of diethyl carbonate with cyclohexanone and subsequent reaction with 1,4-cyclohexanediamine.
Aplicaciones Científicas De Investigación
Diethyl 1,4-cyclohexanediylbiscarbamate has been extensively studied for its potential use as an antifilarial drug. Studies have shown that this compound is effective in killing the microfilariae (larval stage) of parasitic worms that cause filarial diseases such as lymphatic filariasis and onchocerciasis. This compound is also effective in reducing the transmission of these diseases by killing the microfilariae in the blood of infected individuals.
Propiedades
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJKCNIMETAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)



![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
